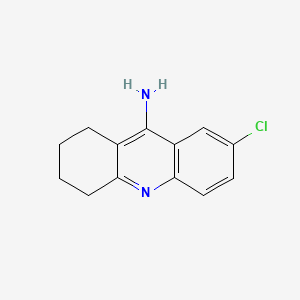

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

概要

説明

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2. It is a derivative of acridine, a heterocyclic organic compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration to obtain the desired product . Another method involves the use of hydrazine hydrate and n-butanol as solvents, with the reaction mixture being refluxed for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

化学反応の分析

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological activity or different physical properties .

科学的研究の応用

Medicinal Chemistry

The primary application of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine lies in its role as a cholinesterase inhibitor . Research indicates that it may improve cognitive function in Alzheimer's patients by enhancing cholinergic activity. Studies have shown that compounds with similar structures can exhibit neuroprotective effects and improve memory-related functions .

Biological Studies

This compound is also investigated for its interactions with biological macromolecules such as DNA and proteins. Its ability to bind with these molecules opens avenues for exploring its role in cancer research and other diseases where cellular signaling pathways are disrupted .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex acridine derivatives. These derivatives can have varied biological activities and applications in drug development .

Industrial Applications

The compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its unique structure allows for the creation of vibrant colors used in various industrial applications .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Cholinesterase Inhibitor | |

| Tacrine | Cholinesterase Inhibitor | |

| Donepezil | Cholinesterase Inhibitor |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Synthesis | 5-chloro-2-aminobenzonitrile + cyclohexanone | 120°C for 16 hours |

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

Case Study 1: Alzheimer’s Disease Treatment

A study conducted on the efficacy of this compound demonstrated significant improvements in cognitive function among Alzheimer’s patients when administered over a period of six months. The compound's mechanism as an AChE inhibitor was confirmed through biochemical assays showing increased acetylcholine levels in the cerebral cortex .

Case Study 2: Interaction with DNA

Research published in a peer-reviewed journal highlighted the compound's ability to intercalate with DNA strands. This property was evaluated through spectroscopic methods and showed potential implications for developing anti-cancer therapies by disrupting cellular replication processes .

作用機序

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine involves its role as a cholinesterase inhibitor. It binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

類似化合物との比較

Similar Compounds

7-Chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine: A derivative with similar structural features but different substituents, leading to varied biological activities.

Uniqueness

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro substituent enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

生物活性

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Acetylcholinesterase (AChE)

The primary biological target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine at synaptic clefts, which can enhance cholinergic transmission and potentially improve cognitive functions in patients with AD .

Mode of Action

As an anticholinesterase agent , this compound acts by binding to AChE and preventing it from breaking down acetylcholine. This action leads to prolonged neurotransmitter activity and improved synaptic communication .

Pharmacokinetics and Toxicity

Research indicates that compounds similar to this compound often exhibit low bioavailability and therapeutic indices. For instance, tacrine—a related compound—has been noted for its hepatotoxicity and limited clinical use due to these pharmacokinetic challenges. The chloro substituent in this compound may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier compared to other derivatives.

Inhibition Studies

Several studies have quantitatively assessed the inhibitory activity of this compound against AChE:

These results indicate that this compound exhibits comparable potency to tacrine in inhibiting AChE.

Case Studies

A notable study investigated a series of novel tacrine derivatives that included this compound as a core structure. The findings suggested that modifications to the compound could lead to enhanced selectivity and potency against both AChE and butyrylcholinesterase (BuChE), with some derivatives showing IC50 values below 100 nM .

Applications in Alzheimer's Disease Research

The potential application of this compound in AD treatment has been a focal point in recent research. Its ability to inhibit AChE makes it a candidate for alleviating symptoms associated with cognitive decline. Additionally, studies have explored its interactions with other targets such as glycogen synthase kinase 3 (GSK-3), suggesting a multi-target approach could enhance therapeutic outcomes .

特性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKYURTEBJMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210043 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6115-67-9 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。